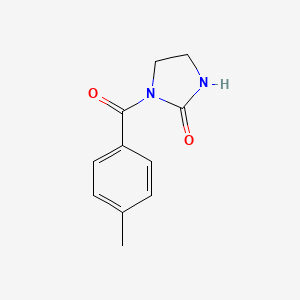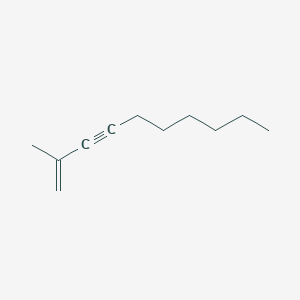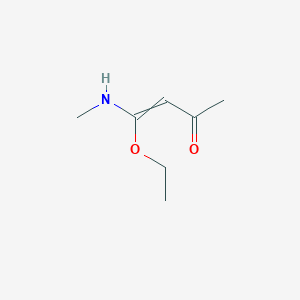![molecular formula C25H22BrPSe B14616450 Phosphonium, triphenyl[(phenylseleno)methyl]-, bromide CAS No. 60466-52-6](/img/structure/B14616450.png)
Phosphonium, triphenyl[(phenylseleno)methyl]-, bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphonium, triphenyl[(phenylseleno)methyl]-, bromide is an organophosphorus compound with the formula [(C₆H₅)₃PCH₂SeC₆H₅]Br. It is a white solid that is soluble in polar organic solvents. This compound is a bromide salt of a phosphonium cation and is used widely in organic synthesis, particularly in the Wittig reaction, which is a method for the synthesis of alkenes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Phosphonium, triphenyl[(phenylseleno)methyl]-, bromide is synthesized by treating triphenylphosphine with phenylselenylmethyl bromide. The reaction proceeds as follows:
[ \text{Ph}_3\text{P} + \text{PhSeCH}_2\text{Br} \rightarrow \text{Ph}_3\text{PCH}_2\text{SePh} \text{Br} ]
This reaction typically requires an inert atmosphere and is conducted in a polar solvent such as dichloromethane or acetonitrile. The reaction mixture is stirred at room temperature until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and reaction time to ensure high yield and purity. The product is then purified by recrystallization or column chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphonium, triphenyl[(phenylseleno)methyl]-, bromide undergoes several types of chemical reactions, including:
Oxidation: The phenylseleno group can be oxidized to form selenoxides.
Reduction: The compound can be reduced to form phosphonium ylides.
Substitution: The bromide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Phenylseleno selenoxide.
Reduction: Phosphonium ylide.
Substitution: Various substituted phosphonium salts depending on the nucleophile used.
Applications De Recherche Scientifique
Phosphonium, triphenyl[(phenylseleno)methyl]-, bromide has several applications in scientific research:
Chemistry: Used in the Wittig reaction for the synthesis of alkenes. It is also employed in the synthesis of complex organic molecules.
Biology: Investigated for its potential use in biological assays and as a reagent in biochemical studies.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of phosphonium, triphenyl[(phenylseleno)methyl]-, bromide involves the formation of a phosphonium ylide. The ylide can then react with carbonyl compounds to form alkenes via the Wittig reaction. The molecular targets and pathways involved include the interaction of the ylide with the carbonyl carbon, leading to the formation of a betaine intermediate, which subsequently decomposes to form the desired alkene and a phosphine oxide byproduct.
Comparaison Avec Des Composés Similaires
Phosphonium, triphenyl[(phenylseleno)methyl]-, bromide is unique due to the presence of the phenylseleno group, which imparts distinct reactivity compared to other phosphonium salts. Similar compounds include:
Methyltriphenylphosphonium bromide: Lacks the phenylseleno group and is used primarily in the Wittig reaction.
Ethyltriphenylphosphonium bromide: Similar to methyltriphenylphosphonium bromide but with an ethyl group instead of a methyl group.
Benzyltriphenylphosphonium bromide: Contains a benzyl group and is used in various organic synthesis reactions.
This compound stands out due to its ability to participate in unique oxidation and reduction reactions, making it a valuable reagent in synthetic chemistry.
Propriétés
Numéro CAS |
60466-52-6 |
|---|---|
Formule moléculaire |
C25H22BrPSe |
Poids moléculaire |
512.3 g/mol |
Nom IUPAC |
triphenyl(phenylselanylmethyl)phosphanium;bromide |
InChI |
InChI=1S/C25H22PSe.BrH/c1-5-13-22(14-6-1)26(23-15-7-2-8-16-23,24-17-9-3-10-18-24)21-27-25-19-11-4-12-20-25;/h1-20H,21H2;1H/q+1;/p-1 |
Clé InChI |
MGGYOSARPBFKBN-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C=C1)[P+](C[Se]C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Ethyl 2-cyano-3-[(cyclohexylmethyl)amino]prop-2-enoate](/img/structure/B14616381.png)

![3-Ethyl-1-(3-nitrophenyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one](/img/structure/B14616395.png)
![5-Methyl-5,6-dihydropyrido[2,3-b]pyrazin-4-ium](/img/structure/B14616412.png)

![2H-1,2,4-Oxadiazin-3(6H)-one, 5-[(phenylmethyl)amino]-](/img/structure/B14616418.png)

![N,N'-[(2-Methylphenyl)methylene]bis(2,2-dichloroacetamide)](/img/structure/B14616437.png)


